Thiophene, 3-fluorotetrahydro-, 1,1-dioxide
Overview
Description
Thiophene, 3-fluorotetrahydro-, 1,1-dioxide is a heterocyclic compound with the chemical formula C₄H₇FO₂S. It belongs to the thiophene family and contains a fluorine atom and a dioxide group attached to a tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene, 3-fluorotetrahydro-, 1,1-dioxide is typically prepared by the oxidation of thiophenes. During this process, the aromaticity of the thiophene ring is disrupted, resulting in the formation of unsaturated sulfones . The oxidation can be carried out using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3-fluorotetrahydro-, 1,1-dioxide undergoes various chemical reactions due to its unique structure. Some of the common reactions include:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more oxidized thiophene derivatives, while reduction can produce thiophene sulfides.
Scientific Research Applications
Thiophene, 3-fluorotetrahydro-, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which thiophene, 3-fluorotetrahydro-, 1,1-dioxide exerts its effects involves interactions with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its behavior in different environments. Specific molecular targets and pathways depend on the context of its application, such as its role in biological systems or material science.
Comparison with Similar Compounds
Similar Compounds
Thiophene, tetrahydro-, 1,1-dioxide: Lacks the fluorine atom, resulting in different chemical properties.
Thiophene, 3-chlorotetrahydro-, 1,1-dioxide: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
Uniqueness
Thiophene, 3-fluorotetrahydro-, 1,1-dioxide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where fluorine’s influence is desired.
Properties
IUPAC Name |
3-fluorothiolane 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGPLRYWAYTWSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457505 | |
Record name | Thiophene, 3-fluorotetrahydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
397248-10-1 | |
Record name | Thiophene, 3-fluorotetrahydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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